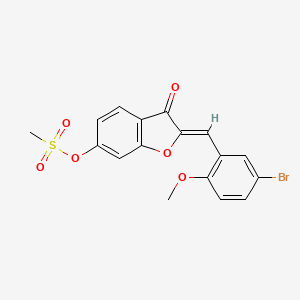

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a halogenated benzofuran derivative featuring a benzylidene moiety in the Z-configuration, a 3-oxo-dihydrobenzofuran core, and a methanesulfonate ester at position 6. Key structural elements include:

- Methanesulfonate ester: Improves solubility in polar solvents and may act as a leaving group in chemical reactions .

- Z-configuration: Affects molecular geometry, which could impact interactions with biological targets .

This compound belongs to a broader class of halogenated benzofurans, which are studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name |

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO6S/c1-22-14-6-3-11(18)7-10(14)8-16-17(19)13-5-4-12(9-15(13)23-16)24-25(2,20)21/h3-9H,1-2H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCXMRCXIDVGCQ-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Synthesis of the Compound

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with appropriate hydrazones or other nucleophiles under acidic conditions. This process results in the formation of a benzofuran derivative, which is characterized by its methanesulfonate group that enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including M-HeLa and HT-29 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | M-HeLa | 12.5 | Apoptosis induction |

| Compound B | HT-29 | 15.0 | G2/M phase arrest |

Antimicrobial Activity

The antimicrobial efficacy of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has also been explored. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of bromine and methoxy groups enhances antimicrobial potency.

Anti-inflammatory Properties

Compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated anti-inflammatory effects in vitro. They inhibit cyclooxygenase enzymes (COX) involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer effects of various benzofuran derivatives, including our compound of interest. The study found that treatment with (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran resulted in a significant reduction in tumor growth in xenograft models.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related benzofuran derivatives:

Key Observations:

Halogen Substitution: The target compound and the methanone derivative (compound 2, ) share a bromine atom, which may enhance lipophilicity compared to the chloro-substituted carboxylate .

Ester vs. Sulfonate: The methanesulfonate group in the target compound is more polar and electronegative than the propanoate ester in , likely improving aqueous solubility .

Z-Configuration: Both the target compound and the propanoate derivative in adopt the Z-configuration, which may influence binding to biological targets through steric effects .

Solubility and Reactivity:

- The bromine atom increases molecular weight and lipophilicity compared to chlorine-containing analogs, which may enhance membrane permeability .

Q & A

Q. What are the standard synthetic routes for synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a substituted benzofuran precursor with a brominated methoxybenzaldehyde derivative under acidic or basic conditions to form the benzylidene intermediate .

- Step 2: Introduction of the methanesulfonate group via nucleophilic substitution (e.g., using methanesulfonyl chloride in the presence of a base like triethylamine) .

- Key Parameters: Reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or ethanol), and catalyst (e.g., p-toluenesulfonic acid for condensation) .

- Purification: Column chromatography or recrystallization to isolate the Z-isomer .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., methoxy, methanesulfonate) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and sulfonate (S=O) stretches .

- X-ray Crystallography: Resolve crystal structure and confirm stereochemistry .

Advanced Questions

Q. How can reaction conditions be optimized to maximize yield of the Z-isomer during synthesis?

- Temperature Control: Lower temperatures (e.g., 0–25°C) during condensation favor Z-isomer formation by reducing thermal isomerization .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .

- Catalyst Screening: Lewis acids like ZnCl2 or Brønsted acids (e.g., H2SO4) enhance reaction kinetics and selectivity .

- DOE (Design of Experiments): Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions .

Q. How should researchers address contradictory biological activity data reported for this compound?

- Assay Validation: Confirm activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Purity Analysis: Ensure >95% purity via HPLC to rule out impurities affecting results .

- Cell Line Variability: Test across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .

- Structural Confirmation: Re-verify stereochemistry, as E/Z isomerization can alter bioactivity .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in this compound?

- Molecular Docking: Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock/Vina .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .

- MD Simulations: Study stability of ligand-target complexes over time (e.g., GROMACS/AMBER) .

Methodological Notes

- Contradiction Analysis: Conflicting bioactivity data may arise from differences in assay protocols (e.g., ATP levels in kinase assays) or solvent systems (DMSO vs. aqueous buffers) .

- Stereochemical Stability: Monitor Z→E isomerization under UV light or prolonged storage using HPLC .

- In Vitro to In Vivo Translation: Use pharmacokinetic modeling (e.g., PBPK) to predict bioavailability and dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.